molecular formula C36H44N4O7S B1315370 Fmoc-L-beta-Homoarginine(Pmc) CAS No. 700377-76-0

Fmoc-L-beta-Homoarginine(Pmc)

Cat. No. B1315370
CAS RN: 700377-76-0
M. Wt: 676.8 g/mol
InChI Key: MGKMEQWQKICWRD-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-beta-Homoarginine(Pmc)” is a compound with the molecular formula C36H44N4O7S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of peptides like “Fmoc-L-beta-Homoarginine(Pmc)” typically involves Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at a low cost. The process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Molecular Structure Analysis

The molecular structure of “Fmoc-L-beta-Homoarginine(Pmc)” can be represented by its IUPAC name, which is (3 S )-6- (diaminomethylideneamino)-3- (9 H -fluoren-9-ylmethoxycarbonylamino)hexanoic acid .


Chemical Reactions Analysis

The chemical reactions involving “Fmoc-L-beta-Homoarginine(Pmc)” are typically part of the peptide synthesis process. The Fmoc group is removed (deprotected) during the synthesis cycle, allowing the next amino acid to be added to the growing peptide chain .


Physical And Chemical Properties Analysis

“Fmoc-L-beta-Homoarginine(Pmc)” has a molecular weight of 676.8 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.

Scientific Research Applications

Peptide Synthesis

Fmoc-L-beta-Homoarginine(Pmc) is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This compound is particularly useful for introducing the homoarginine residue, which can be pivotal in studying the structure-activity relationships of peptides.

Biomaterials Research

In biomaterials science, Fmoc-L-beta-Homoarginine(Pmc) contributes to the creation of self-assembling peptides. These peptides can form hydrogels and other structures that have applications in tissue engineering and regenerative medicine . The unique phase behavior of this compound in different solvents aids in the design of materials with desired properties.

Nutritional Science

While not a direct application of Fmoc-L-beta-Homoarginine(Pmc), the study of homoarginine is significant in nutritional science. Homoarginine is an amino acid that may have beneficial effects on cardiovascular health. Understanding its biosynthesis and metabolism can lead to nutritional interventions that promote its levels in the body .

Future Directions

The field of peptide synthesis, including compounds like “Fmoc-L-beta-Homoarginine(Pmc)”, is continually evolving. There is a growing demand for synthetic peptides in medicinal chemistry and pharmacology, leading to continuous improvements in peptide quality, synthesis time, and novel synthetic targets .

properties

IUPAC Name

(3S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKMEQWQKICWRD-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477769
Record name Fmoc-beta-Homoarg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-beta-Homoarginine(Pmc)

CAS RN

700377-76-0
Record name Fmoc-beta-Homoarg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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